molecular formula C8H7N5OS3 B11361723 N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11361723
M. Wt: 285.4 g/mol
InChI Key: ROMMWOPXMATFNE-UHFFFAOYSA-N
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Description

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound featuring a thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the prop-2-en-1-ylsulfanyl group: This step involves the reaction of the thiadiazole intermediate with an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Formation of the 1,2,3-thiadiazole-4-carboxamide: This step involves the reaction of the intermediate with a suitable amide-forming reagent, such as carbonyldiimidazole, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the function of biological molecules, particularly those involved in sulfur metabolism.

Mechanism of Action

The mechanism of action of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiadiazole rings can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to its dual thiadiazole ring system and the presence of both sulfanyl and carboxamide functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H7N5OS3

Molecular Weight

285.4 g/mol

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C8H7N5OS3/c1-2-3-15-8-12-11-7(17-8)9-6(14)5-4-16-13-10-5/h2,4H,1,3H2,(H,9,11,14)

InChI Key

ROMMWOPXMATFNE-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CSN=N2

Origin of Product

United States

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